molecular formula C19H15F4N3O2S B2629511 1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride CAS No. 2305431-11-0

1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride

Cat. No.: B2629511
CAS No.: 2305431-11-0
M. Wt: 425.4
InChI Key: NDONLBXWKFDQPR-UHFFFAOYSA-N
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Description

1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, a trifluoromethyl group, and a sulfonyl fluoride moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the trifluoromethyl group is often accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves the sulfonylation of the pyrrolidine ring, which can be carried out using sulfonyl chlorides or fluorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The sulfonyl fluoride group is particularly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of sulfonamide or sulfone derivatives.

Scientific Research Applications

1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the sulfonyl fluoride moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The quinazoline core provides a rigid scaffold that helps in maintaining the compound’s structural integrity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.

    1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.

    1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfone: Features a sulfone group instead of sulfonyl fluoride.

Uniqueness

The presence of the sulfonyl fluoride group in 1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride makes it particularly reactive and useful for covalent modification of biological targets. This distinguishes it from similar compounds that may lack this reactivity or have different functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

1-[4-[3-(trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3O2S/c20-19(21,22)13-5-3-4-12(10-13)17-15-6-1-2-7-16(15)24-18(25-17)26-9-8-14(11-26)29(23,27)28/h1-7,10,14H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDONLBXWKFDQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)F)C2=NC3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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